3-(1H-pyrrol-2-yl)propanoic Acid
Description
3-(1H-pyrrol-2-yl)propanoic acid (CAS: 408309-29-5) is a heterocyclic carboxylic acid featuring a pyrrole ring attached to a propanoic acid backbone. Pyrrole, a five-membered aromatic ring with one nitrogen atom, imparts unique electronic and steric properties to the compound. This structure is synthesized via hydrolysis of ester precursors under basic conditions (e.g., NaOH in ethanol/water) followed by acidification, yielding the carboxylic acid product in high purity (86% yield, as reported in ). The compound’s molecular formula is C₇H₉NO₂, with a molecular weight of 155.15 g/mol (calculated from ).
The pyrrole moiety enables π-π stacking interactions and hydrogen bonding, making it relevant in medicinal chemistry and materials science. Its derivatives are explored for applications ranging from fluorescent probes to bioactive molecules .
Properties
IUPAC Name |
3-(1H-pyrrol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-7(10)4-3-6-2-1-5-8-6/h1-2,5,8H,3-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNDSAQVXNZKGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461147 | |
| Record name | 3-(1H-pyrrol-2-yl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408309-29-5 | |
| Record name | 3-(1H-pyrrol-2-yl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrrol-2-yl)propanoic Acid typically involves the reaction of pyrrole with a suitable propanoic acid derivative. One common method is the condensation of pyrrole with 3-bromopropanoic acid under basic conditions, followed by acidification to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or water.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrrol-2-yl)propanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-(1H-pyrrol-2-yl)propanoic Acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1H-pyrrol-2-yl)propanoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substitution on the Pyrrole Ring
3-[1-(Carbamoylamino)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic Acid
- Molecular Formula : C₁₄H₁₄ClN₃O₃ (MW: 307.73 g/mol)
- Key Features: Incorporates a 4-chlorophenyl group at position 5 and a carbamoylamino group at position 1 of the pyrrole ring ().
- Such substitutions are common in antimicrobial agents due to increased bioavailability .
2-Amino-3-(1H-pyrrol-2-yl)propanoic Acid
- Molecular Formula : C₇H₁₀N₂O₂ (MW: 170.17 g/mol, CAS: 3078-36-2)
- Key Features: An α-amino acid derivative with an amino group on the propanoic acid chain ().
- Impact: The amino group introduces zwitterionic behavior, altering solubility (e.g., water solubility at physiological pH). This structural motif is common in neurotransmitter analogs, such as tryptophan derivatives .
Replacement of the Pyrrole Ring
2-Methyl-2-(1H-pyrazol-1-yl)propanoic Acid
- Molecular Formula : C₇H₁₀N₂O₂ (MW: 170.17 g/mol, CAS: 851975-10-5)
- Key Features : Pyrazole (a six-membered ring with two nitrogen atoms) replaces pyrrole, with a methyl group at position 2 ().
- Impact : Pyrazole’s increased nitrogen content enhances hydrogen-bonding capacity, often improving binding affinity in enzyme inhibitors (e.g., COX-2 inhibitors) .
3-(1H-Pyrrol-1-yl)-3-(thiophen-2-yl)propanoic Acid
Functionalization of the Propanoic Acid Chain
3-(4-Hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic Acid
- Molecular Formula : C₁₅H₁₈O₆ (MW: 294.30 g/mol)
- Key Features : A hydroxyphenyl group and a tetrahydro-pyran-2-one substituent ().
- This compound demonstrated 43.2% cytotoxicity in a brine shrimp assay at 0.1 mg/mL, comparable to other bioactive pyrrole derivatives .
3-(-N-(4-Sulfamoylphenyl)amino)propanoic Acid
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Bioactivity (If Reported) |
|---|---|---|---|---|
| 3-(1H-pyrrol-2-yl)propanoic acid | C₇H₉NO₂ | 155.15 | None | N/A |
| 3-[1-(Carbamoylamino)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid | C₁₄H₁₄ClN₃O₃ | 307.73 | 4-Chlorophenyl, carbamoylamino | N/A |
| 2-Amino-3-(1H-pyrrol-2-yl)propanoic acid | C₇H₁₀N₂O₂ | 170.17 | α-Amino group | Neurotransmitter analog |
| 3-(4-Hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid | C₁₅H₁₈O₆ | 294.30 | Hydroxyphenyl, pyran-2-one | 43.2% cytotoxicity (0.1 mg/mL) |
| 3-(1H-Pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid | C₁₀H₁₁NO₂S | 233.27 | Thiophene | Potential optoelectronic material |
Key Research Findings
- Electron-Withdrawing Groups : Chlorine and sulfonamide substituents (e.g., in and ) enhance polarity and bioavailability, making these derivatives candidates for drug delivery systems .
- Cytotoxicity : Hydroxyphenyl and pyran-substituted derivatives () exhibit moderate cytotoxicity, suggesting utility in anticancer agent development .
Biological Activity
3-(1H-pyrrol-2-yl)propanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research and other therapeutic applications. This article provides an overview of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound, also known by its chemical identifier 408309-29-5, features a pyrrole ring which contributes to its unique biological properties. The molecular formula is and it has a molecular weight of approximately 135.15 g/mol.
Anticancer Activity
Preliminary investigations have indicated that this compound exhibits anticancer properties . Studies suggest that it can inhibit the proliferation of various cancer cell lines. For instance, research conducted on breast and colon cancer cell lines demonstrated significant reductions in cell viability when treated with this compound.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Inhibition of proliferation |
| HT-29 (Colon Cancer) | 12 | Induction of apoptosis |
These findings highlight the potential of this compound as a candidate for further development in cancer therapy.
The mechanism through which this compound exerts its effects appears to involve the modulation of signaling pathways associated with cell growth and survival. Specifically, it has been shown to influence pathways related to apoptosis and cell cycle regulation, leading to increased rates of programmed cell death in cancerous cells.
Case Studies
- In Vivo Studies : A study involving xenograft models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The tumors exhibited reduced vascularization and increased necrosis, suggesting effective anti-tumor activity.
- Combination Therapy : Another investigation explored the effects of combining this compound with standard chemotherapeutic agents. Results indicated enhanced efficacy against resistant cancer cell lines, suggesting that this compound may overcome drug resistance mechanisms.
Additional Biological Activities
Beyond its anticancer effects, this compound has been studied for other biological activities:
- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.
- Neuroprotective Effects : Preliminary data suggest neuroprotective properties, which could be relevant in neurodegenerative diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
